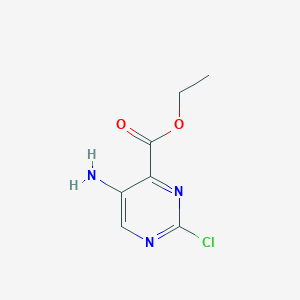

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)5-4(9)3-10-7(8)11-5/h3H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFCEIMRFKQNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482788 | |

| Record name | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59950-50-4 | |

| Record name | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Modern Drug Discovery: A Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic compounds, pyrimidine derivatives stand out for their remarkable versatility and proven track record in a wide array of drug candidates.[1][2][3] This guide delves into the technical intricacies of a particularly valuable building block: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, bearing the CAS number 59950-50-4 .[4]

This compound serves as a pivotal intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology.[5][6][7][8] Its unique arrangement of functional groups—an amino group, a chloro substituent, and an ethyl carboxylate—offers a rich platform for chemical modification, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This document, intended for the discerning researcher, will provide a comprehensive overview of its synthesis, properties, and applications, underpinned by a foundation of scientific integrity and practical insights.

Physicochemical Properties: A Snapshot

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective utilization in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 59950-50-4 | [4] |

| Molecular Formula | C₇H₈ClN₃O₂ | [4] |

| Molecular Weight | 201.61 g/mol | [4] |

| Boiling Point | 376.8 ± 22.0 °C (Predicted) | [4] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [4] |

| LogP | 1.47010 | [4] |

| PSA (Polar Surface Area) | 78.10 Ų | [4] |

Synthesis and Molecular Architecture

The synthesis of substituted pyrimidines is a well-established field in organic chemistry, with numerous methods available for the construction of this versatile heterocycle.[9][10] While a specific, detailed protocol for the industrial-scale synthesis of this compound is often proprietary, a general and logical synthetic strategy can be inferred from the broader literature on pyrimidine synthesis.

A common approach involves the condensation of a three-carbon component with a source of amidine or a related nitrogen-containing species. The functional groups present on the target molecule guide the selection of appropriate starting materials and reagents.

General Synthetic Workflow

The following diagram illustrates a plausible, high-level workflow for the synthesis of this compound, highlighting the key transformations.

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Methodological Considerations:

-

Condensation Reaction: The initial step typically involves a condensation reaction between a β-ketoester or a related active methylene compound (like ethyl cyanoacetate) and an amidine or guanidine derivative. The choice of reactants is crucial for establishing the initial substitution pattern of the pyrimidine ring.

-

Cyclization: The intermediate from the condensation reaction undergoes cyclization to form the pyrimidine core. This is often acid or base-catalyzed.

-

Aromatization: The newly formed heterocyclic ring may require an oxidation step to achieve the fully aromatic pyrimidine system.

-

Functional Group Interconversion:

-

Chlorination: Introduction of the chloro group at the 2-position can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). The reactivity of the pyrimidine ring dictates the reaction conditions.[11]

-

Amination: The amino group at the 5-position can be introduced through various methods, including the reduction of a nitro group or through nucleophilic aromatic substitution, depending on the chosen synthetic route.

-

A Versatile Scaffold in Drug Discovery

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an ideal core for designing ligands that bind to biological targets with high affinity and specificity.

The Kinase Inhibitor Landscape

A significant area of application for pyrimidine derivatives is in the development of protein kinase inhibitors.[5][6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] By blocking the activity of specific kinases, it is possible to halt the uncontrolled cell growth that characterizes cancer.

The structure of this compound provides three key points for diversification:

-

The 2-chloro position: This is a reactive site for nucleophilic substitution, allowing for the introduction of various side chains that can interact with the hinge region of the kinase active site.

-

The 5-amino group: This group can be acylated, alkylated, or used as a handle to attach larger molecular fragments, enabling the exploration of different binding pockets.

-

The 4-carboxylate group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges or be converted to other functional groups.

The following diagram illustrates the general principle of how a pyrimidine-based inhibitor can block the ATP binding site of a kinase.

Caption: Competitive inhibition of a kinase by a pyrimidine-based drug.

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a comprehensive Safety Data Sheet (SDS) should always be consulted, the following general guidelines apply to this class of compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][14][15]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[16]

Conclusion

This compound is more than just a chemical compound; it is a key enabler of innovation in drug discovery. Its strategic importance lies in its versatility as a scaffold, allowing medicinal chemists to design and synthesize novel kinase inhibitors and other therapeutics with the potential to address significant unmet medical needs. A thorough understanding of its properties, synthesis, and safe handling is crucial for any researcher aiming to leverage the power of this remarkable molecule.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, pyrimidine derivatives are of paramount importance, frequently appearing in the core structures of numerous pharmaceuticals. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a key substituted pyrimidine that serves as a highly versatile and valuable building block. Its strategic placement of functional groups—a nucleophilic amino group, an electrophilic chloro-substituted carbon, and a modifiable ester—provides a rich platform for synthetic diversification.

This technical guide offers an in-depth exploration of the chemical properties, spectral characteristics, reactivity, and applications of this compound (CAS No. 59950-50-4). The insights provided are tailored for researchers, scientists, and drug development professionals who leverage such intermediates to construct complex molecular architectures and discover novel therapeutic agents.

Core Chemical and Physical Properties

The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. These data points are critical for reaction planning, purification, and storage.

Caption: Chemical Structure of this compound.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 59950-50-4 | [1] |

| Molecular Formula | C₇H₈ClN₃O₂ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity (Typical) | ≥95% | [1] |

| Boiling Point | 376.8 ± 22.0 °C (Predicted) | [1] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [1] |

| Polar Surface Area (PSA) | 78.10 Ų | [1] |

| LogP | 1.47 (Predicted) | [1] |

| Storage Conditions | 2-8 °C, dry environment |

Spectral Data Analysis (Predicted)

While specific experimental spectra are proprietary to manufacturers, a competent scientist can predict the key spectral features based on the molecule's structure. This predictive analysis is fundamental for quality control and reaction monitoring.

-

¹H NMR: The spectrum should feature a characteristic triplet-quartet pattern for the ethyl group (~1.4 ppm and ~4.4 ppm, respectively). The amino group protons (NH₂) would likely appear as a broad singlet, and the lone aromatic proton on the pyrimidine ring would be a sharp singlet at a downfield chemical shift.

-

¹³C NMR: Key resonances would include the carbonyl carbon of the ester (~165-170 ppm), several distinct aromatic carbons within the pyrimidine ring, and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum is expected to show distinct absorption bands corresponding to the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), C=N and C=C stretches from the aromatic ring, and a C-Cl stretch at a lower wavenumber.

-

Mass Spectrometry: The mass spectrum would prominently display a molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at about one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

Synthesis and Purification Protocol

The synthesis of functionalized pyrimidines often involves the chlorination of a more readily available pyrimidone or hydroxypyrimidine precursor. The choice of a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and field-proven method due to its efficacy and reliability.

Rationale for Experimental Choice: The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a critical transformation. The hydroxyl group is a poor leaving group, but protonation followed by attack from the phosphorus oxychloride oxygen forms a stable phosphate intermediate, which is an excellent leaving group. This allows for the subsequent nucleophilic attack by the chloride ion to yield the desired 2-chloro product. The addition of a tertiary amine base, such as N,N-dimethylaniline, acts as a catalyst and scavenger for the HCl generated during the reaction, driving it to completion.[2]

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Ethyl 5-amino-2-hydroxypyrimidine-4-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

-

Catalyst Addition: To the stirred suspension, carefully add N,N-dimethylaniline (0.1-0.2 eq) dropwise.

-

Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

Chemical Reactivity and Mechanistic Insights

The synthetic power of this molecule lies in the differential reactivity of its functional groups. The chlorine atom at the C2 position is the most versatile handle for derivatization.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The pyrimidine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the two ring nitrogens and the chloro substituent. This makes the C2 position highly susceptible to attack by nucleophiles. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Causality of the Mechanism:

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electrophilic carbon atom bearing the chlorine. This is the rate-determining step.

-

Formation of Meisenheimer Complex: The attack breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring, which provides the necessary stabilization for the intermediate to form.

-

Rearomatization: The system expels the chloride ion, which is an excellent leaving group, to restore the aromaticity of the ring. This step is typically fast.

Caption: Simplified logical flow of an SₙAr reaction mechanism.

This SₙAr reactivity is the cornerstone of its use as a building block, allowing for the facile introduction of a wide range of substituents at the C2 position, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

Applications in Drug Discovery and Development

This compound is not an end product but a critical starting material. Its structure is a privileged scaffold, meaning it is a molecular framework that is recurrently found in biologically active compounds.

-

Scaffold for Kinase Inhibitors: The 2-aminopyrimidine motif, readily accessible from this intermediate via SₙAr with various amines, is a classic "hinge-binding" element in many ATP-competitive kinase inhibitors.

-

Antiviral and Antibacterial Agents: Pyrimidine derivatives have a long history as antiviral and antibacterial agents, often functioning by inhibiting enzymes essential for pathogen replication.[3] The ability to diversify the substituents on this core allows for the rapid generation of libraries of compounds for screening against infectious disease targets.[4]

-

Agrochemicals: The pyrimidine core is also present in various herbicides and fungicides, making this intermediate valuable for the agrochemical industry.[5]

Caption: Role of the title compound in the drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. This compound is classified as a hazardous chemical.[6]

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[8]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[6][8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically at 2-8 °C.[6] Keep away from strong oxidizing agents and strong acids.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino group, an electrophilic chlorine atom, and a modifiable ester moiety on a nitrogen-rich pyrimidine core—renders it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics. Detailed protocols and mechanistic insights are offered to empower researchers in leveraging this compound for accelerated drug discovery.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyrimidine with the chemical formula C₇H₈ClN₃O₂ and a molecular weight of approximately 201.61 g/mol .[1][2][3][4][5] The strategic placement of its functional groups is key to its synthetic utility.

Structural Attributes:

-

Synonyms: 5-amino-2-chloro-pyrimidine-4-carboxylic acid ethyl ester[5]

The pyrimidine ring is electron-deficient, which significantly influences the reactivity of its substituents. The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SₙAr), while the amino group at C5 is a key site for derivatization.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃O₂ | [1] |

| Molecular Weight | 201.61 g/mol | [1][2] |

| CAS Number | 59950-50-4 | [1][2][4] |

| Boiling Point (Predicted) | 376.8 ± 22.0 °C | [5] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [5] |

| Purity | Typically >95-98% available commercially | [3] |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light | [2] |

Synthesis and Chemical Reactivity: A Mechanistic Perspective

Understanding the reactivity of this compound is fundamental to its application. The molecule's functionality is dictated by the interplay of its three primary functional groups.

Key Reactivity Centers

The molecule's synthetic versatility stems from the distinct reactivity of its functional groups, which can often be addressed selectively.

Caption: Key reactive sites for chemical modification.

-

C2-Chloro Group (The Primary Electrophilic Site): The chlorine atom is the most labile position on the ring for nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during SₙAr reactions. This site is the workhorse for introducing diversity and is commonly targeted in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.

-

C5-Amino Group (The Nucleophilic Handle): The amino group is a versatile nucleophile. It readily undergoes acylation, sulfonylation, and alkylation. Its presence is crucial for forming key hydrogen bond interactions in drug-target binding. Furthermore, it can be diazotized and converted to other functional groups via Sandmeyer-type reactions, although this is less common than direct derivatization.

-

C4-Ethyl Carboxylate Group (The Modulator): The ester group offers a secondary point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in drug molecules. This adds another layer of potential diversification to the scaffold.

Application in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of modern pharmacophores due to their ability to mimic phenyl rings while offering improved metabolic stability and solubility, and acting as hydrogen bond acceptors.[6] this compound is a precursor for a wide range of therapeutic agents, particularly kinase inhibitors.

Case Study: Scaffold for Kinase Inhibitors

Kinases are a major class of drug targets, especially in oncology. The 2-aminopyrimidine core is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of many kinases. The synthesis of such inhibitors often follows a convergent strategy where this pyrimidine core is central.

The workflow below illustrates how this compound serves as a starting material in a hypothetical kinase inhibitor synthesis campaign.

Caption: Synthetic workflow for a kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogs by varying the arylboronic acid in Step 1 and the amine in Step 3, enabling efficient structure-activity relationship (SAR) studies. Similar scaffolds have been investigated as inhibitors of VEGFR-2 and CDK1, highlighting the therapeutic relevance of this chemical class.[7]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a validated method for the C-C bond formation at the C2 position, a critical step in many synthetic routes using this building block.

Objective: To synthesize Ethyl 5-amino-2-(4-methoxyphenyl)pyrimidine-4-carboxylate.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 4.96 mmol), 4-methoxyphenylboronic acid (0.90 g, 5.95 mmol), and Pd(dppf)Cl₂ (0.12 g, 0.15 mmol).

-

Solvent and Base Addition: Add sodium carbonate (1.58 g, 14.9 mmol). Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction Mixture: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.

-

Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the desired product.

Causality: The choice of Pd(dppf)Cl₂ is critical; the dppf ligand is bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, making it efficient for this type of electron-deficient heterocyclic chloride. The aqueous base (Na₂CO₃) is essential for the transmetalation step.

Safety and Handling

-

Hazard Classification: Based on analogous compounds, it should be handled as harmful if swallowed and as a potential skin and serious eye irritant.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]

First Aid:

-

If Swallowed: Rinse mouth and seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[8]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[8]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined and predictable reactivity allows for the systematic and efficient construction of complex molecular architectures. By understanding its core properties and reactivity profile, researchers can strategically design and execute synthetic campaigns to develop novel therapeutics targeting a wide array of diseases.

References

- 1. 59950-50-4 | MFCD18533495 | this compound [aaronchem.com]

- 2. 59950-50-4|this compound|BLD Pharm [bldpharm.com]

- 3. Synthonix, Inc > 59950-50-4 | this compound [synthonix.com]

- 4. 59950-50-4 | this compound - Capot Chemical [capotchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amino group, a chloro substituent, and an ethyl carboxylate on a pyrimidine core—renders it a versatile precursor for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental protocols and an analysis of its structural features.

Chemical Identity and Molecular Structure

The foundational identity of any chemical compound lies in its molecular structure and associated identifiers. For this compound, these are crucial for distinguishing it from its isomers and for accurate documentation in research.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 59950-50-4 | [1][2] |

| Molecular Formula | C₇H₈ClN₃O₂ | [1][2] |

| Molecular Weight | 201.61 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=C(N)C=NC(Cl)=N1 | [2] |

| InChI Key | FZRLBTIPZJXREW-UHFFFAOYSA-N | N/A |

It is critical to distinguish this compound (CAS 59950-50-4) from its close isomer, Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS 71406-78-5). The positional difference of the amino and carboxylate groups significantly influences the molecule's reactivity and physical properties. This guide focuses exclusively on the 5-amino-4-carboxylate isomer.

Core Physical Properties

The physical state and solubility of a compound are fundamental parameters that dictate its handling, storage, and application in chemical reactions and biological assays.

Table 2: Core Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | Data for the specific isomer is not consistently available in peer-reviewed literature. The isomer Ethyl 4-amino-2-chloropyrimidine-5-carboxylate has a reported melting point of 156 °C. | [3] |

| Boiling Point | 376.8 ± 22.0 °C (Predicted) | [1] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Experimental data in common organic solvents is not readily available in published literature. General solubility can be inferred from its structure: likely soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols and chlorinated solvents. Poorly soluble in water and nonpolar hydrocarbons. | [4] |

| Storage | Store at 2-8 °C in a dry, well-ventilated place. | [2] |

Causality Behind Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding, contributing to its solid state at room temperature and its relatively high, albeit predicted, boiling point. The ethyl ester group introduces some lipophilicity, while the polar amino and chloro groups, along with the pyrimidine ring, contribute to its polarity. This combination of features suggests that its solubility will be highest in solvents that can engage in hydrogen bonding and have a moderate to high dielectric constant.

Spectroscopic and Analytical Data

Spectroscopic data is the fingerprint of a molecule, providing unequivocal evidence of its structure and purity. The following sections detail the expected spectroscopic characteristics of this compound. While specific, experimentally verified spectra for this exact compound are not widely published, data from closely related pyrimidine derivatives can provide valuable insights.[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a signal for the amino (-NH₂) protons, and a singlet for the lone proton on the pyrimidine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the pyrimidine ring will appear at characteristic chemical shifts, with the carbon attached to the chlorine atom being significantly downfield. The carbonyl carbon of the ester will also have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations from the amino group (typically in the range of 3300-3500 cm⁻¹).

-

C-H stretching vibrations from the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹).

-

C=O stretching vibration from the ester carbonyl group (a strong band around 1700-1730 cm⁻¹).

-

C=N and C=C stretching vibrations from the pyrimidine ring (in the 1400-1600 cm⁻¹ region).

-

C-Cl stretching vibration (typically in the fingerprint region, below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 201 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, the physical properties of this compound should be determined using standardized experimental protocols.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting point range (≤ 1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of the compound in various solvents is crucial for its use in synthesis and purification.

Protocol:

-

To a series of small, labeled test tubes, add a pre-weighed amount of the compound (e.g., 10 mg).

-

To each tube, add a specific volume of a different solvent (e.g., 1 mL) in a stepwise manner. Solvents to be tested should include water, ethanol, methanol, dichloromethane, ethyl acetate, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

After each addition of solvent, the mixture is vortexed or agitated vigorously for a set period (e.g., 1 minute).

-

The solubility is observed and recorded. If the compound dissolves completely, it is considered soluble. If it remains as a solid, it is insoluble. If some dissolves, it is partially soluble.

-

For quantitative analysis, the process can be repeated with increasing amounts of the compound until saturation is reached.

Caption: Step-by-step workflow for assessing solubility.

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. A comprehensive understanding of its physical properties, including its molecular identity, melting point, solubility, and spectroscopic characteristics, is essential for its effective utilization. While some of its properties are predicted, this guide has outlined the key physical data and provided standardized protocols for their experimental determination. Further research to experimentally validate the predicted properties and to fully characterize the spectral data of this compound will be of significant benefit to the scientific community.

References

- 1. rsc.org [rsc.org]

- 2. Synthonix, Inc > 59950-50-4 | this compound [synthonix.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Analytical Fingerprint: A Technical Guide to the Mass Spectrum of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrum of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and chemical research. In the absence of a publicly available experimental spectrum, this document leverages established principles of mass spectrometry and documented fragmentation patterns of analogous structures to predict its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for identifying and characterizing this molecule and its derivatives. We will delve into the theoretical underpinnings of its fragmentation, providing detailed, step-by-step methodologies for acquiring and interpreting its mass spectrum.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a class of compounds that forms the backbone of nucleic acids and is prevalent in a wide array of pharmacologically active molecules.[1] The unique arrangement of its functional groups—an amino group, a chloro substituent, and an ethyl carboxylate moiety—makes it a versatile building block in synthetic organic chemistry. Accurate analytical characterization is paramount for its use in drug discovery and development. Mass spectrometry stands as a primary tool for confirming its molecular weight and elucidating its structure through controlled fragmentation.

Molecular Characteristics

A foundational understanding of the molecule's properties is essential before delving into its mass spectrometric behavior.

| Property | Value | Source |

| Chemical Formula | C₇H₈ClN₃O₂ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| Key Functional Groups | Pyrimidine ring, Amino group (-NH₂), Chloro group (-Cl), Ethyl ester (-COOCH₂CH₃) |

The presence of a chlorine atom is particularly noteworthy, as it will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique profoundly influences the resulting mass spectrum. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary information.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1] The resulting spectrum is a complex fingerprint of fragment ions, offering rich structural information. The pyrimidine ring, being aromatic, is expected to be relatively stable.[1]

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for generating intact protonated molecules [M+H]⁺.[3] This is particularly useful for confirming the molecular weight. By inducing fragmentation of the precursor ion (MS/MS), structural details can also be obtained.[3][4]

Predicted Mass Spectrum and Fragmentation Analysis

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion [M]⁺˙ is expected at m/z 201, with a corresponding [M+2]⁺˙ peak at m/z 203. The fragmentation will likely proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.

Key Predicted Fragmentation Pathways under EI:

-

Loss of the Ethoxy Group (-•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical.

-

m/z 201/203 -> m/z 156/158 + •OCH₂CH₃

-

-

Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: The ethyl ester can undergo a McLafferty rearrangement, resulting in the loss of ethylene.

-

m/z 201/203 -> m/z 173/175 + C₂H₄

-

-

Loss of the Ethyl Group (-•CH₂CH₃): Alpha-cleavage next to the carbonyl group can lead to the loss of an ethyl radical.

-

m/z 201/203 -> m/z 172/174 + •CH₂CH₃

-

-

Loss of Carbon Monoxide (CO): Following the loss of the ethoxy or ethyl group, the resulting acylium ion can lose CO.

-

m/z 156/158 -> m/z 128/130 + CO

-

-

Cleavage of the Pyrimidine Ring: While the pyrimidine ring is relatively stable, it can undergo fragmentation after initial losses of the side chains.[1][5] This can lead to the formation of smaller, characteristic fragments.

Diagram: Predicted EI Fragmentation Workflow

Caption: Predicted Electron Ionization fragmentation pathways.

Electrospray Ionization (ESI) Fragmentation Pathway

In positive ion mode ESI, the molecule will readily protonate, likely on the amino group or one of the ring nitrogens, to form the [M+H]⁺ ion at m/z 202/204. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Key Predicted Fragmentation Pathways under ESI-MS/MS:

-

Loss of Ethanol (C₂H₅OH): A facile loss from the protonated molecule is the neutral loss of ethanol from the ethyl ester.

-

m/z 202/204 -> m/z 156/158 + C₂H₅OH

-

-

Loss of Ethylene (C₂H₄): Similar to EI, a loss of ethylene is a probable fragmentation pathway.

-

m/z 202/204 -> m/z 174/176 + C₂H₄

-

-

Loss of Ammonia (NH₃): The protonated amino group can be lost as neutral ammonia.

-

m/z 202/204 -> m/z 185/187 + NH₃

-

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Dissolve this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL for a stock solution.

-

Working Solution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

-

GC Column: Utilize a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet Temperature: Set to 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

-

LC Column: Employ a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS Scan: Acquire full scan data from m/z 50 to 300.

-

MS/MS: Perform data-dependent acquisition, selecting the most intense ions from the full scan for collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

Conclusion

This guide provides a robust theoretical framework for understanding and predicting the mass spectrum of this compound. The anticipated fragmentation patterns under both EI and ESI conditions offer a detailed fingerprint for the structural confirmation of this important synthetic intermediate. The provided experimental protocols serve as a validated starting point for researchers to acquire high-quality mass spectral data. By combining these predictive insights with empirical data, scientists can confidently identify and characterize this compound, accelerating its application in research and development.

References

- 1. article.sapub.org [article.sapub.org]

- 2. Page loading... [guidechem.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

Pharmacological profile of substituted pyrimidines

An In-depth Technical Guide to the Pharmacological Profile of Substituted Pyrimidines

Abstract

The pyrimidine nucleus stands as a cornerstone in the architecture of life, forming the fundamental basis of nucleic acids (cytosine, thymine, and uracil).[1][2] This inherent biological significance has rendered it a "privileged scaffold" in medicinal chemistry, leading to the development of a vast array of therapeutic agents.[3][4] Substituted pyrimidines exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[5][6] This guide provides an in-depth exploration of the pharmacological profiles of substituted pyrimidines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the path from chemical structure to clinical application.

The Pyrimidine Scaffold: A Hub of Pharmacological Diversity

The six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 is a versatile template for drug design.[7] Its ability to engage in various biological interactions, particularly hydrogen bonding and π-stacking, allows derivatives to bind with high affinity to a multitude of enzymatic targets. The strategic placement of substituents around the core ring system modulates the molecule's electronic properties, steric profile, and pharmacokinetic characteristics, enabling the fine-tuning of its activity against specific targets.[5]

Caption: Overview of the diverse pharmacological activities of the pyrimidine scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine derivatives are among the most successful classes of anticancer agents, primarily through their action as kinase inhibitors and antimetabolites.[4][8]

Mechanism: Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, differentiation, and apoptosis.[9] Dysregulation of kinase activity is a hallmark of many cancers. The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of kinases and block their phosphorylating activity.[10][11]

Focus: Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and survival.[10] Mutations leading to its overactivation are common in non-small-cell lung cancer (NSCLC).[12] Pyrimidine-based drugs like Gefitinib, Erlotinib, and the third-generation inhibitor Osimertinib have revolutionized the treatment of EGFR-positive NSCLC.[10] These inhibitors compete with ATP, preventing EGFR auto-phosphorylation and blocking downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based drugs.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:

-

Position 4: Substitution with an anilino group is crucial for potent inhibitory activity, forming key hydrogen bonds in the ATP-binding pocket.

-

Position 2: Often unsubstituted or contains small amino groups. Fused pyrimidine systems like pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines have shown high potency.[10][12]

-

Position 5: Introduction of groups like carbonitrile can enhance activity.[13]

-

Covalent Inhibition: Third-generation inhibitors (e.g., Osimertinib) incorporate a reactive group (like an acrylamide moiety) that forms a covalent bond with a cysteine residue (C797) in the EGFR active site, overcoming certain resistance mutations like T790M.[10][14]

Data Presentation: Comparative Activity of Pyrimidine-Based EGFR Inhibitors

| Compound | Target Cell Line | IC50 (nM) | Citation |

| Erlotinib (Reference) | HepG2 | 870 | [13] |

| Erlotinib (Reference) | EGFR Kinase | 2.83 | [9] |

| Compound 10b | HepG2 | 3560 | [13] |

| Compound 10b | EGFR Kinase | 8.29 | [9][13] |

| Compound 13a | EGFR Kinase | 8.78 | [9] |

| Compound 15j | EGFR Kinase | 9.40 | [9] |

| Osimertinib | EGFR T790M | <10 | [10] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of nucleic acids. It reduces dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication.[15][16] Inhibiting DHFR leads to a depletion of these precursors, causing cell death, particularly in rapidly dividing cancer cells. Pyrimidine derivatives like Pyrimethamine and Trimethoprim are classic DHFR inhibitors.[6][17]

Caption: The role of DHFR in nucleotide synthesis and its inhibition by pyrimidines.

Antimicrobial Activity: A Broad-Spectrum Defense

The pyrimidine scaffold is present in numerous agents with potent antibacterial and antifungal properties.[18][19] The structural similarity of these compounds to biological molecules allows them to interfere with essential microbial pathways.[18]

Mechanism: DHFR Inhibition in Microbes

As in cancer, DHFR is a validated target in bacteria and fungi.[15] A key advantage for drug development is that microbial DHFR enzymes have structural differences from human DHFR. This allows for the design of selective inhibitors that are more potent against the pathogen's enzyme. A classic example is the combination of Trimethoprim (a pyrimidine DHFR inhibitor) and Sulfamethoxazole, which targets two distinct steps in the microbial folic acid pathway, creating a powerful synergistic effect.[20] The 2,4-diaminopyrimidine scaffold is a common pharmacophore for DHFR inhibitors.[17][21]

SAR Insights for Antimicrobial Pyrimidines:

-

The presence of a 2,4-diamino substitution on the pyrimidine ring is a crucial feature for many DHFR inhibitors.[15][21]

-

Fusing the pyrimidine with other heterocyclic rings, such as benzimidazole, can lead to novel derivatives with synergistic effects and improved biological potential.[15]

-

The nature of substituents on attached aryl rings significantly influences activity; electronegative groups can increase microbiological activity but may decrease solubility.[22]

Antiviral Activity: Disrupting Viral Replication

Many potent antiviral drugs are based on the pyrimidine scaffold, particularly as nucleoside analogs.[23][24] These molecules mimic natural nucleosides (like thymidine or cytidine) and are incorporated into the growing viral DNA or RNA chain by viral polymerases. Once incorporated, they act as chain terminators, halting replication.

Examples include:

-

Zidovudine (AZT) and Stavudine (d4T) : Anti-HIV drugs that are analogs of thymidine.[20][25]

-

Idoxuridine and Trifluridine : Used to treat herpes simplex virus (HSV) infections.[20]

-

Pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides : A class of sugar-modified derivatives that have shown strong antiviral activities, particularly against Hepatitis C virus (HCV).[23]

-

More recently, pyrimido[4,5-d]pyrimidine derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[26]

Experimental Protocols for Pharmacological Profiling

Validating the pharmacological activity of novel substituted pyrimidines requires robust and reproducible experimental workflows.

Experimental Workflow: In Vitro Kinase Inhibitor Screening

The causality behind this workflow is to first identify compounds that inhibit the target kinase at a high concentration and then perform dose-response experiments to determine their precise potency (IC50). This tiered approach is efficient and cost-effective.

Caption: A typical experimental workflow for screening kinase inhibitors.

Protocol: In Vitro Kinase Assay (Radiometric Format)

This protocol is a self-validating system because it directly measures the transfer of a phosphate group from ATP to a substrate, which is the fundamental definition of kinase activity. The use of a radioactive isotope provides high sensitivity.[27]

Objective: To quantify the inhibitory effect of a test compound on the activity of a specific protein kinase.

Principle: The assay measures the transfer of a radioactive phosphate (γ-³²P) from ATP to a protein or peptide substrate by the kinase.[28] The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Materials:

-

Purified recombinant kinase

-

Specific kinase substrate (protein or peptide)

-

Test pyrimidine compounds dissolved in DMSO

-

Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose filter paper or SDS-PAGE equipment

-

Scintillation counter or phosphorimager

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test pyrimidine compound in kinase buffer. A typical final concentration range might be 1 nM to 10 µM.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the specific substrate, and the purified kinase enzyme.[29]

-

Inhibitor Incubation: Add the diluted test compound (or DMSO as a vehicle control) to the reaction mixture. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final desired concentration (often near the Km of the kinase for ATP).[29] Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding a stop solution, such as phosphoric acid, or by adding SDS-PAGE loading dye.[30]

-

Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This is a critical step.

-

Filter Binding Method: Spot the reaction mixture onto phosphocellulose paper. The negatively charged substrate will bind to the paper, while the free ATP will not. Wash the paper extensively to remove unbound radioactivity.

-

SDS-PAGE Method: Run the samples on an SDS-PAGE gel. The phosphorylated substrate will migrate as a distinct band.[30]

-

-

Quantification:

-

For filter paper, measure the radioactivity of each spot using a scintillation counter.

-

For gels, expose the dried gel to a phosphor screen and quantify the band intensity using a phosphorimager.[31]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of substituted pyrimidines on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[3]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)[13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test pyrimidine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well plate reader (spectrophotometer)

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control wells. Plot the % viability versus the log of the compound concentration to determine the IC50 value, which represents the concentration that inhibits cell growth by 50%.

Future Perspectives

The versatility of the pyrimidine scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:

-

Multi-Target Inhibitors: Designing single pyrimidine-based molecules that can inhibit multiple targets in a disease pathway, such as dual DHFR and thymidylate synthase (TS) inhibitors, to enhance efficacy and combat resistance.[16]

-

Targeting Resistance: Developing next-generation inhibitors that can overcome acquired resistance mechanisms, such as new mutations in kinases like EGFR C797S.[14]

-

Hybrid Molecules: Creating hybrid compounds that merge the pyrimidine scaffold with other pharmacophores (e.g., sulfonamides) to generate novel candidates with synergistic anticancer activity.[32]

-

Expanding Therapeutic Areas: Exploring the potential of pyrimidine derivatives in neurodegenerative diseases by targeting understudied kinases.[33][34]

The rich history and diverse pharmacological profile of substituted pyrimidines provide a robust foundation for the continued development of innovative and life-saving therapeutics.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. mdpi.com [mdpi.com]

- 27. In Vitro Kinase Assays | Revvity [revvity.co.jp]

- 28. bellbrooklabs.com [bellbrooklabs.com]

- 29. In vitro kinase assay [protocols.io]

- 30. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. In vitro kinase assay [bio-protocol.org]

- 32. tandfonline.com [tandfonline.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Chloro-Scaffold: A Technical Guide to the Discovery and Synthetic History of Chloropyrimidine Compounds

Introduction: The Enduring Legacy of the Pyrimidine Ring

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself. Its derivatives form the nucleobases uracil, thymine, and cytosine, which constitute the alphabet of our genetic code in RNA and DNA.[1] Beyond this fundamental biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, with its synthetic analogues forming the basis of a vast array of therapeutics, from barbiturates to antiviral agents like zidovudine.[1] This guide delves into a particularly reactive and synthetically versatile class of these compounds: the chloropyrimidines. Their discovery and the subsequent development of synthetic routes to access them have been pivotal in unlocking the full potential of pyrimidine chemistry for drug discovery and development. We will explore the historical milestones, the underlying chemical principles, and the practical applications of these chlorinated heterocycles.

I. Early Explorations and the Dawn of Pyrimidine Synthesis

The systematic study of pyrimidines began in the late 19th century. In 1884, Arthur Pinner laid the groundwork by synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines, a reaction now known as the Pinner pyrimidine synthesis.[1][2][3][4] Pinner was also the first to coin the name "pyrimidin" in 1885.[1] Although pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid from urea and malonic acid.[1]

The parent pyrimidine compound was first isolated in 1900 by Gabriel and Colman. Their approach was a testament to the nascent field of heterocyclic chemistry, involving the conversion of barbituric acid to the highly reactive intermediate, 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1] This early work not only established the structure of the pyrimidine core but also highlighted the transformative potential of its chlorinated derivatives.

II. The Rise of Chloropyrimidines: Key Synthetic Strategies

The utility of chloropyrimidines as synthetic intermediates stems from the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the ring. This makes the carbon atoms of the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the derivatization of these scaffolds.[5][6] The development of efficient and scalable methods to introduce chlorine atoms onto the pyrimidine ring was therefore a critical step in their evolution as versatile building blocks.

A. From Hydroxypyrimidines to Chloropyrimidines: The Role of Phosphorus Oxychloride

A common and long-standing method for the synthesis of chloropyrimidines is the chlorination of hydroxypyrimidines (or their tautomeric keto forms) using phosphorus oxychloride (POCl3).[7][8] This reaction, known for over a century, is a robust and widely applicable procedure.[7]

The general mechanism involves the activation of the hydroxyl group by POCl3, followed by nucleophilic attack of the chloride ion. The presence of a base, such as pyridine or dimethylaniline, is often employed to neutralize the HCl generated during the reaction and to facilitate the process.[7][9]

Key Workflows for Chloropyrimidine Synthesis:

Below is a generalized workflow for the synthesis of chloropyrimidines from their corresponding hydroxy precursors.

Caption: Generalized workflow for the synthesis of chloropyrimidines.

B. Synthesis of 2,4-Dichloropyrimidine from Uracil

2,4-Dichloropyrimidine is a valuable intermediate in the synthesis of various biologically active molecules.[10][11] It is commonly prepared by the chlorination of uracil (2,4-dihydroxypyrimidine).[12]

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine

-

Reaction Setup: To a reaction flask equipped with a reflux condenser and a stirring mechanism, add uracil.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl3) to the flask. A tertiary amine, such as N,N-dimethylaniline, can be added as a catalyst.

-

Heating: Heat the reaction mixture to reflux for a specified period, typically several hours, to ensure complete conversion.

-

Work-up: After cooling, the reaction mixture is cautiously poured onto crushed ice to quench the excess POCl3.

-

Isolation: The precipitated crude product is collected by filtration and washed with cold water.

-

Purification: The crude 2,4-dichloropyrimidine can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether, to yield the pure product.[12]

C. Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

2,4,6-Trichloropyrimidine is another highly reactive and synthetically important building block.[5] Its synthesis typically starts from barbituric acid. The reaction often requires a more potent chlorinating system than just POCl3 alone, frequently employing a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl5).[9]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine

-

Reaction Setup: In a suitable reaction vessel, barbituric acid is treated with phosphorus oxychloride (POCl3), often in the presence of a catalyst like dimethylaniline.[9]

-

Second Chlorination Step: Following the initial reaction with POCl3, phosphorus pentachloride (PCl5) is added to the reaction mixture.[9] This two-step process ensures complete chlorination of the three hydroxyl groups.

-

Temperature Control: The reaction temperature is carefully controlled, typically in the range of 20 to 80°C.[9]

-

Work-up and Isolation: The reaction is worked up under aqueous conditions, and the resulting 2,4,6-trichloropyrimidine is isolated.[9] Purification is typically achieved through distillation under reduced pressure.[13]

Quantitative Data Summary

| Compound | Starting Material | Key Reagents | Typical Yield | Reference |

| 2,4-Dichloropyrimidine | Uracil | POCl3, tertiary amine | 95% | [12] |

| 2,4,6-Trichloropyrimidine | Barbituric Acid | POCl3, PCl5, catalyst | 85-90% | [9][13] |

III. Chloropyrimidines in Modern Drug Discovery

The synthetic accessibility and reactivity of chloropyrimidines have made them invaluable in the development of modern pharmaceuticals. The chlorine atoms serve as excellent leaving groups, allowing for the facile introduction of various functionalities through nucleophilic substitution.

A. Covalent Inhibitors in Kinase Drug Discovery

A notable recent application of chloropyrimidines is in the design of covalent kinase inhibitors.[14][15] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Covalent inhibitors form a stable bond with a specific amino acid residue in the kinase's active site, leading to irreversible inhibition.

A 2022 study described the discovery of a novel series of chloropyrimidines as covalent inhibitors of the C-terminal kinase domain of MSK1.[14][15] The initial hit, a 2,5-dichloropyrimidine derivative, was found to act via an SNAr reaction with a cysteine residue (Cys440) in the enzyme's active site.[14][15] This covalent mechanism was confirmed through biochemical experiments, mass spectrometry, and X-ray crystallography.[14][15]

Caption: Covalent inhibition of MSK1 kinase by a chloropyrimidine.

B. Antimicrobial and Anticancer Agents

Chloropyrimidines are also key components in the synthesis of a wide range of antimicrobial and anticancer agents.[16][17][18] Their ability to be readily functionalized allows for the creation of diverse chemical libraries for screening against various biological targets. For instance, series of 2-amino-4-aryl-5-chloropyrimidines have been investigated as potent inhibitors of both VEGFR-2 and cyclin-dependent kinase 1 (CDK1), two important targets in cancer therapy.[17] Furthermore, substituted chloropyrimidines have demonstrated significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[16]

IV. Conclusion and Future Perspectives

From their humble beginnings in the late 19th-century laboratories to their current status as indispensable tools in modern drug discovery, chloropyrimidine compounds have had a profound impact on chemical and biomedical sciences. The development of robust synthetic methodologies has transformed these once-niche intermediates into readily accessible building blocks, enabling the creation of complex molecules with tailored biological activities. As our understanding of disease pathways deepens, the versatility of the chloropyrimidine scaffold will undoubtedly continue to be harnessed to develop the next generation of innovative therapeutics. The ongoing exploration of novel reaction pathways and the application of new synthetic technologies will further expand the chemical space accessible from these remarkable heterocyclic compounds.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 13. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 14. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-Amino-2-Chloropyrimidine-4-Carboxylate: A Core Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Researchers